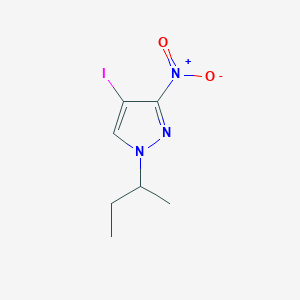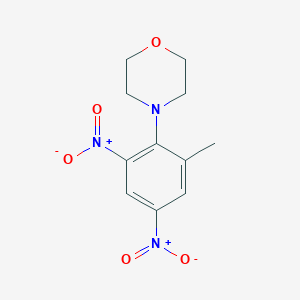
4-(2-Methyl-4,6-dinitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-4,6-dinitrophenyl)morpholine, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric effects. However, this drug has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In
Mechanism of Action
4-(2-Methyl-4,6-dinitrophenyl)morpholine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the reward system and motivation. By increasing the levels of these neurotransmitters, this compound produces feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It causes an increase in heart rate, blood pressure, body temperature, and respiration rate. It also causes the release of cortisol, a stress hormone, and prolactin, a hormone involved in lactation. Long-term use of this compound can lead to neurotoxicity, which can cause cognitive impairments and mood disorders.
Advantages and Limitations for Lab Experiments
4-(2-Methyl-4,6-dinitrophenyl)morpholine has several advantages for lab experiments, particularly in the study of the brain and behavior. It produces consistent effects on neurotransmitter levels and can be used to study the effects of these neurotransmitters on behavior. However, this compound also has several limitations, particularly in terms of its potential for neurotoxicity. It is also difficult to control the dosage and purity of this compound, which can lead to inconsistent results.
Future Directions
There are several future directions for research on 4-(2-Methyl-4,6-dinitrophenyl)morpholine. One area of research is the development of safer and more effective forms of this compound-assisted therapy for PTSD. Another area of research is the study of this compound's effects on the brain and behavior, particularly in terms of its potential for neurotoxicity. Finally, there is a need for more research on the long-term effects of this compound use, particularly in terms of its potential for cognitive impairments and mood disorders.
Conclusion:
In conclusion, this compound is a synthetic drug that has gained popularity as a recreational drug due to its euphoric effects. However, it has also been studied for its potential therapeutic applications, particularly in the treatment of PTSD. This compound works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which produces feelings of euphoria, empathy, and sociability. While this compound has several advantages for lab experiments, it also has several limitations, particularly in terms of its potential for neurotoxicity. There are several future directions for research on this compound, including the development of safer and more effective forms of this compound-assisted therapy for PTSD and the study of this compound's effects on the brain and behavior.
Synthesis Methods
4-(2-Methyl-4,6-dinitrophenyl)morpholine is synthesized from safrole, a natural oil extracted from the sassafras tree. The process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to this compound. The final product is a white crystalline powder that is typically taken orally or snorted.
Scientific Research Applications
4-(2-Methyl-4,6-dinitrophenyl)morpholine has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. Several clinical trials have shown promising results, with this compound-assisted therapy showing significant improvements in symptoms of PTSD. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
properties
IUPAC Name |
4-(2-methyl-4,6-dinitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-8-6-9(13(15)16)7-10(14(17)18)11(8)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJZNOJDWGSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2454985.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2454987.png)
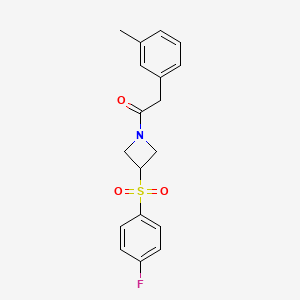
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2454991.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2454992.png)
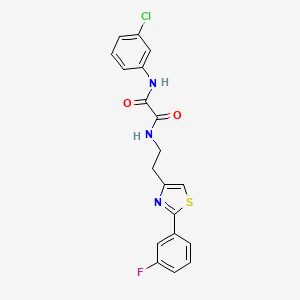
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2454994.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2454996.png)
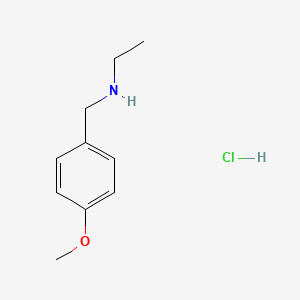
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2454998.png)
![3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2454999.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide](/img/structure/B2455003.png)
![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2455005.png)
